8-Hydroxy-7-methoxyisochroman-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-methoxyisochroman-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydroxy-3-methoxybenzaldehyde as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the isochroman ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-methoxyisochroman-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 8-methoxyisochroman-3-one, while reduction of the ketone group can produce 8-hydroxy-7-methoxyisochroman-3-ol .
Scientific Research Applications
8-Hydroxy-7-methoxyisochroman-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-methoxyisochroman-3-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
7-Methoxy-8-hydroxyflavone: Exhibits neuroprotective and anti-inflammatory effects.
Isochroman-3-one derivatives: Various derivatives with different substituents on the benzene ring have been studied for their biological activities.
Uniqueness
8-Hydroxy-7-methoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and ketone groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
8-hydroxy-7-methoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C10H10O4/c1-13-8-3-2-6-4-9(11)14-5-7(6)10(8)12/h2-3,12H,4-5H2,1H3 |
InChI Key |
PZTVBZDAJNKZRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(=O)OC2)C=C1)O |
Origin of Product |
United States |
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